ETHYL 2-PYRROL-1-YL-BENZATE
Description
Evolution of Pyrrole-Containing Scaffolds in Drug Discovery
The journey of pyrrole-containing scaffolds in drug discovery has been remarkable. Initially identified in complex natural products like heme and chlorophyll, the pyrrole (B145914) ring has proven to be a versatile building block for synthetic medicinal chemistry. alliedacademies.org Over the past two decades, there has been a surge in the discovery of pyrrole derivatives with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. alliedacademies.orgmdpi.comscitechnol.com
The evolution of these scaffolds has been driven by the need for new therapeutic agents to combat challenges like antimicrobial resistance. mdpi.comnih.gov Medicinal chemists have strategically modified the pyrrole core, demonstrating that the addition of various heterocyclic moieties can enhance bioactivity and lead to synergistic effects. mdpi.com This has led to the development of numerous classes of pyrrole analogs, some of which are commercially available drugs or are currently in clinical trials. mdpi.comnih.gov The ability of the pyrrole ring to serve as a template for generating diverse lead compounds has solidified its importance in the ongoing quest for novel therapeutics. nih.gov
Overview of Benzoate (B1203000) Esters as Pharmacophores in Medicinal Chemistry
Benzoate esters and their parent structure, the phenyl ring, are prevalent in organic molecules and possess favorable pharmacokinetic and pharmacodynamic characteristics. mdpi.com The carboxylic acid functional group, from which esters are derived, is a key component of many pharmacophores, though it can present challenges such as metabolic instability. nih.gov Esterification of a carboxylic acid to a benzoate ester can modulate properties like lipophilicity, which in turn affects a molecule's ability to cross biological membranes.
Significance of the N-Linkage in Pyrrole Derivatives for Biological Activity
The linkage of a substituent to the nitrogen atom of the pyrrole ring (N-substitution) is a critical determinant of biological activity. This N-linkage influences the steric and electronic properties of the entire molecule, which can impact its interaction with target proteins and enzymes. Research has shown that the nature of the N-substituent on a pyrrole can significantly affect the regioselectivity of further chemical reactions, indicating its powerful influence on the molecule's reactivity. acs.org
In the context of aryl pyrrole esters, the N-aryl linkage creates a specific three-dimensional structure that can be crucial for binding to biological targets. The development of N-substituted pyrroles is a key area of research, with studies focusing on how different substituents at the nitrogen position can tune the biological activity of the resulting compounds. scitechnol.com For example, the synthesis of various N-phenyl substituted pyrroles has been undertaken to explore their potential as cholinesterase inhibitors. frontiersin.org
Emerging Research Trajectories for Aryl Pyrrole Esters
The field of aryl pyrrole esters is an active area of research, with several promising trajectories. One key direction is the development of novel synthetic methodologies to access these compounds with greater efficiency and control. mdpi.com This includes the use of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the aryl-pyrrole bond. mdpi.com
Another major research focus is the exploration of the therapeutic potential of aryl pyrrole esters against a wider range of diseases. Recent studies have investigated derivatives of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate as potential antitubercular and antibacterial agents. nih.gov These compounds are being designed as inhibitors of specific enzymes, such as enoyl-ACP reductase, which is crucial for the survival of bacteria like Mycobacterium tuberculosis. nih.govnih.gov Furthermore, the cytotoxic potential of novel pyrrole derivatives against various cancer cell lines is being actively evaluated, with some compounds showing promising dose- and time-dependent activity. nih.govresearchgate.net The design of hybrid molecules that combine the pyrrole-benzoate scaffold with other pharmacologically active groups, such as glycosides, is also an emerging strategy to enhance properties like water solubility and cytotoxic activity. rsc.org
Research Findings on Pyrrole Derivatives
The following tables summarize key research findings on the biological activity and synthesis of various pyrrole derivatives, illustrating the potential of this chemical class.
| Compound Class | Biological Activity | Key Findings | Reference |
| Pyrrolamides | Antibacterial (DNA gyrase inhibitors) | A new family of DNA gyrase inhibitors effective against Mycobacterium tuberculosis. | nih.gov |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | Antitubercular, Antibacterial | Showed good activity against M. tuberculosis H37Rv, E. coli, and S. aureus. | nih.gov |
| Ethyl benzoate bearing pyrrolizine/indolizine moieties | Anti-inflammatory, Cytotoxic | Displayed in vivo anti-inflammatory activity comparable to ibuprofen (B1674241) and potent cytotoxic activity against human cancer cell lines. | researchgate.netnih.gov |
| 1,3-Diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) Inhibitors | Showed high selectivity and inhibitory activity towards BChE, comparable to donepezil. | frontiersin.org |
| Pyrrolo mdpi.comnih.govmdpi.comresearchgate.net benzodiazepine-glycosylated polyamide conjugates | Cytotoxic | Water-soluble glycosylated conjugates exhibited higher cytotoxic activity against human cancer cell lines. | rsc.org |
| Compound ID | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |
| 4i (Pyrrolyl Pyrazoline Carbaldehyde) | M. tuberculosis H37Rv | MIC: 3.125 µg/ml | nih.gov |
| 4g, 4h (Pyrrolyl Pyrazoline Carbaldehydes) | M. tuberculosis H37Rv | MIC: 6.25 µg/ml | nih.gov |
| 5b, 6d (2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives) | M. tuberculosis H37Rv | MIC: 0.8 µg/mL | nih.gov |
| 3o, 3p, 3s (1,3-Diaryl-pyrrole derivatives) | Butyrylcholinesterase (BChE) | IC50: 1.71 to 5.37 µM | frontiersin.org |
| 9a, 10b, 11b (Ethyl benzoate derivatives) | MCF-7 (Breast Cancer) | IC50: 0.02-23.35 µM | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyrrol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVHTKUFNCDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506432 | |
| Record name | Ethyl 2-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78540-08-6 | |
| Record name | Ethyl 2-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Arylpyrrole Esters
Classical Synthesis Routes
Traditional methods for synthesizing N-arylpyrrole esters have been well-established and continue to be refined. These routes often involve condensation reactions or multi-step sequences starting from readily available precursors.
The Paal-Knorr synthesis is a cornerstone for the formation of pyrrole (B145914) rings. wikipedia.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.org The versatility of this method allows for the synthesis of a wide array of substituted pyrroles. wikipedia.org
A common application of the Paal-Knorr synthesis for N-arylpyrrole esters is the reaction between ethyl 4-aminobenzoate (B8803810) and 2,5-dimethoxytetrahydrofuran (B146720), which serves as a precursor to succinaldehyde. grafiati.comresearchgate.net This condensation directly yields the corresponding N-substituted pyrrole. For instance, the reaction of ethyl 4-aminobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of glacial acetic acid produces ethyl 4-(1H-pyrrol-1-yl)benzoate. researchgate.net Similarly, reacting ethyl 4-aminobenzoate with acetonyl acetone (B3395972) (hexane-2,5-dione) in glacial acetic acid gives ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate. researchgate.netijpsonline.comnih.gov
The efficiency of the Paal-Knorr reaction is highly dependent on the reaction conditions. While traditionally requiring harsh acidic conditions and prolonged heating, numerous modifications have been developed to create milder and more efficient protocols. researchgate.net
Catalysts and Solvents:
Acid Catalysts: Glacial acetic acid is a frequently used solvent and catalyst for this reaction. researchgate.netijpsonline.comnih.gov Other protic acids like sulfuric acid and hydrochloric acid, as well as Lewis acids, can also be employed. wikipedia.org
Solvent Choice: The choice of solvent can significantly impact the reaction yield. Studies have shown a correlation between solvent polarity and yield, with polar solvents like methanol (B129727) and ethanol (B145695) often providing better results than nonpolar solvents like toluene (B28343). arabjchem.org For example, one study found the yield of a Paal-Knorr reaction to be significantly higher in methanol (96%) and ethanol (90%) compared to toluene (35%). arabjchem.org
Catalyst Concentration: The concentration of the catalyst is also a critical factor. In a study using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst, a 5 mol% concentration gave the best results, with lower concentrations leading to reduced yields. arabjchem.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technique to accelerate the Paal-Knorr reaction, often leading to shorter reaction times and higher yields. pensoft.net
Table 1: Effect of Solvent on Paal-Knorr Reaction Yield
| Solvent | Yield (%) |
|---|---|
| Toluene | 35 |
| Dichloromethane (B109758) | 45 |
| Acetonitrile | 75 |
| Ethanol | 90 |
| Methanol | 96 |
Data sourced from a study on CAN-catalyzed Paal-Knorr reactions. arabjchem.org
N-arylpyrrole esters can also be synthesized through multi-step reaction sequences that involve the formation of the pyrrole ring followed by functional group manipulations.
The acylation of pyrrole derivatives is a common strategy to introduce a benzoyl group. In a Friedel-Crafts-type reaction, pyrrole can be reacted with benzoyl chloride in the presence of a Lewis acid catalyst. organic-chemistry.org For instance, the reaction of ethyl pyrrole-2-acetate with benzoyl chloride using boron trichloride (B1173362) as a catalyst in dichloromethane can yield the corresponding 5-benzoyl derivative. The regioselectivity of this acylation can be influenced by the directing effects of existing substituents on the pyrrole ring. cdnsciencepub.com Highly regioselective N-substitution of pyrrole with benzoyl chloride has been achieved in ionic liquids. organic-chemistry.org
Table 2: Representative Friedel-Crafts Benzoylation of a Pyrrole Ester
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Ethyl pyrrole-2-acetate | Benzoyl chloride | Boron trichloride | Dichloromethane | Ethyl 5-benzoyl-1H-pyrrole-2-acetate | 65-70 |
Data describes a typical procedure for Friedel-Crafts benzoylation.
The ester functionality of N-arylpyrrole esters can be readily converted into a hydrazide group. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303), often in a solvent such as ethanol under reflux. researchgate.net For example, ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate can be converted to 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide with an 80% yield by refluxing with hydrazine hydrate in ethanol for three hours. Similarly, ethyl 4-pyrrol-1-ylbenzoate is converted to 4-pyrrol-1-yl-benzoic acid hydrazide under the same conditions. grafiati.comijpsonline.com These hydrazide derivatives are valuable intermediates for the synthesis of other heterocyclic compounds like oxadiazoles (B1248032) and triazoles. researchgate.net
Hydrazinolysis of Ester Group to Hydrazide Derivatives
Conversion of Ethyl 2-Pyrrol-1-yl-benzoate to 2-Pyrrol-1-yl Benzoic Acid Hydrazide
A significant reaction of ethyl 2-pyrrol-1-yl-benzoate is its conversion to 2-pyrrol-1-yl benzoic acid hydrazide. This transformation is typically accomplished through hydrazinolysis, where the ester is treated with hydrazine hydrate. nih.goviajpr.comgrafiati.com
The general procedure involves refluxing a solution of ethyl 2-pyrrol-1-yl-benzoate with hydrazine hydrate in a suitable solvent, most commonly absolute ethanol. nih.goviajpr.complos.org The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled and poured onto crushed ice to precipitate the solid product, which is then filtered, washed, and can be further purified by recrystallization. nih.gov
This hydrazide derivative serves as a versatile precursor for the synthesis of various other heterocyclic systems, including oxadiazoles and triazoles, which are of interest for their potential biological activities. iajpr.comresearchgate.net For instance, the reaction of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide with aromatic aldehydes can yield 1,2,4-triazoles. nih.gov Similarly, 4-pyrrol-1-yl benzoic acid hydrazide can be reacted with aromatic aldehydes to form arylidene hydrazides. nih.gov
Advanced Synthetic Strategies and Catalyst Systems
The synthesis of N-arylpyrroles has been an area of active research, leading to the development of more efficient and environmentally friendly methods.
Metal-Catalyzed Pyrrole Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrroles. Various metal catalysts, including those based on iron, copper, gold, and rhodium, have been employed to facilitate pyrrole ring formation with high efficiency and selectivity. beilstein-journals.orgnih.govorganic-chemistry.orgthieme-connect.de
For example, an iron-catalyzed domino synthesis of pyrroles from nitroarenes has been reported, which proceeds under mild conditions. rsc.org This method utilizes a commercially available iron-Tetraphos catalyst for the initial transfer hydrogenation, followed by an acid-catalyzed Paal-Knorr condensation. rsc.org Copper catalysts, such as copper iodide, have also been used for the synthesis of polysubstituted pyrroles in excellent yields with high regioselectivity under mild conditions. thieme-connect.de Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides another efficient route to substituted pyrroles. organic-chemistry.org Furthermore, chiral-at-metal rhodium complexes have been utilized as Lewis acid catalysts for the atroposelective alkylation of N-arylpyrroles, yielding axially chiral products with high enantioselectivity. d-nb.infouni-marburg.de
| Catalyst System | Reactants | Product | Key Features |
| Iron-Tetraphos | Nitroarenes, 1,4-dicarbonyl compounds | N-Arylpyrroles | Mild conditions, high functional group tolerance |
| Copper Iodide | Aldehydes, amines, acetylene (B1199291) monocarboxylates | Trisubstituted pyrroles | Excellent yields, high regioselectivity |
| Gold Catalyst | α-Amino ketones, alkynes | Substituted pyrroles | High regioselectivity, wide functional group tolerance |
| Chiral-at-Rhodium Complex | N-Arylpyrroles, N-acryloyl-1H-pyrazole | Axially chiral N-arylpyrroles | High enantioselectivity |
Mild and Efficient Methods for Pyrrole Ring Formation
Recent research has focused on developing milder and more efficient protocols for pyrrole synthesis to overcome the limitations of classical methods like the Hantzsch, Paal-Knorr, and Knorr syntheses. thieme-connect.de These new approaches often involve multicomponent reactions, cycloadditions, and dehydrogenative cyclizations. nih.govthieme-connect.de
One such method involves a one-pot, three-component reaction of propargylic alcohols, 1,3-dicarbonyl compounds, and primary amines catalyzed by AgSbF6 to produce fully substituted pyrroles at mild temperatures. nih.gov Another efficient method is the base-mediated intramolecular cyclization of N-propargylamines, which yields structurally diverse pyrroles in high yields. organic-chemistry.org The use of microwave irradiation has also been explored to accelerate the synthesis of N-substituted pyrroles from arylsulfonamides or anilines and 2,5-dimethoxytetrahydrofuran in water, often without the need for a catalyst. beilstein-journals.org
Green Chemistry Approaches in Pyrrole Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for pyrrole synthesis. lucp.netacs.org These approaches aim to reduce waste, use safer solvents, and employ catalysts that are non-toxic and recyclable.
The Clauson-Kaas reaction, a well-known method for synthesizing N-substituted pyrroles, has been adapted to greener conditions by using water as a solvent, employing solvent-free conditions, or utilizing microwave irradiation. beilstein-journals.org Catalysts such as iron(III) chloride in water and various Brønsted or Lewis acids have been shown to be effective under these green conditions. beilstein-journals.org The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is inherently green as it only produces water as a byproduct. acs.org This reaction can often be performed without a solvent or catalyst. acs.org The use of nano-catalysts and green solvents like water or ethanol-water mixtures are other promising green approaches to pyrrole synthesis. lucp.netnih.gov
Regioselectivity and Isomer Control in N-Arylpyrrole Ester Synthesis
A key challenge in the synthesis of substituted N-arylpyrroles is controlling the regioselectivity, as different isomers can be formed depending on the reaction conditions and the substitution pattern of the reactants.
Formation of Regioisomers (e.g., Ethyl 3-Pyrrol-1-yl-benzoate)
The synthesis of N-arylpyrrole esters can lead to the formation of different regioisomers, such as ethyl 2-pyrrol-1-yl-benzoate and ethyl 3-pyrrol-1-yl-benzoate. The position of the pyrrole ring on the benzoate (B1203000) moiety is determined by the starting materials and the synthetic route employed. For instance, the synthesis of ethyl 3-(pyrrol-1-yl)benzoate has been described as a step in the preparation of 3-(pyrrol-1-yl)phenylmethanol. google.com The formation of specific regioisomers is crucial as the substitution pattern can significantly influence the chemical and biological properties of the final molecule. acu.edu.in
Controlling regioselectivity can be achieved through various strategies, including the use of directing groups on the aromatic ring or the careful selection of catalysts and reaction conditions. For example, in the synthesis of 3,5-disubstituted-pyrrole-2-carboxylates, regioselectivity is a major concern, and methods that provide full control over the substitution pattern are highly desirable. acu.edu.in
Strategies for Enhanced Regioselectivity (e.g., Copper-Mediated Routes)
The synthesis of N-arylpyrroles often faces the challenge of controlling regioselectivity—that is, ensuring the aryl group attaches to the nitrogen atom (N-arylation) rather than a carbon atom on the pyrrole ring. Transition-metal catalysis is a cornerstone for achieving high regioselectivity. Copper-catalyzed cross-coupling reactions, a variation of the Ullmann condensation, are particularly prominent for their efficiency, economic viability, and relatively low toxicity. researchgate.net These methods typically involve the reaction of a pyrrole with an aryl halide in the presence of a copper catalyst and a suitable base. researchgate.net The use of copper-based catalysts, such as copper iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), often in conjunction with ligands, facilitates the C-N bond formation under milder conditions than traditional methods and with excellent yields. researchgate.netnih.gov
Various copper-based catalytic systems have been developed to optimize the N-arylation of pyrroles. For instance, activated-copper powder has proven to be an efficient and reusable catalyst for the N-arylation of heterocycles with aryl halides, proceeding smoothly even in water. researchgate.net Other advanced methods include the use of copper ferrite (B1171679) nanoparticles as a ligand-free catalyst, which also demonstrates good tolerance for various functional groups. researchgate.net
Beyond copper, other transition metals like palladium have been employed. Palladium/norbornene co-catalyzed reactions allow for the regioselective alkylation of electron-deficient 1H-pyrroles at the C-5 position. nih.gov Organocatalytic approaches, such as those using chiral phosphoric acids (CPAs), have also emerged for constructing axially chiral N-arylpyrroles through asymmetric Paal–Knorr reactions, where regioselectivity is controlled by the reaction intermediates. encyclopedia.pub Furthermore, novel one-pot syntheses, such as the reaction of 1,3-dienylboronic esters with nitrosoarenes, can afford N-arylpyrroles with varying degrees of regioselectivity depending on the electronic properties of the substituents. nih.gov
Isolation and Purification of Specific Regioisomers
Following the synthesis, the isolation and purification of the desired N-arylpyrrole regioisomer from by-products and unreacted starting materials is a critical step. The choice of purification method depends on the physical properties of the product, such as polarity, volatility, and crystallinity.
The most common and effective technique for separating regioisomers in N-arylpyrrole synthesis is flash column chromatography . researchgate.netmdpi.com This method separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (an eluting solvent or solvent mixture). By carefully selecting the solvent system, chemists can effectively separate the desired N-substituted pyrrole from any C-substituted isomers or other impurities. researchgate.netnih.gov For example, in the synthesis of hindered 3-arylpyrroles, flash chromatography on silica gel using a diethyl ether/petroleum ether mixture was used to yield the pure product. mdpi.com
Another widely used method is recrystallization . researchgate.net This technique is suitable for solid products and relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures. The crude product is dissolved in a hot solvent and, as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. This method was successfully employed in the purification of hydrazide derivatives synthesized from carboxylic acids. researchgate.net
Other relevant techniques include:
Solvent Extraction : Used to initially separate the ester from the reaction mixture, often involving washing with aqueous solutions (like sodium carbonate) to remove acidic catalysts and unreacted acids before further purification. evitachem.com
Distillation : Applicable for purifying liquid esters that are thermally stable. This method separates components based on differences in their boiling points. evitachem.com
Analytical Confirmation : After purification, the structural identity and purity of the isolated isomer are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.gov
Derivatization Strategies for Enhancing Bioactivity
The ester moiety of compounds like Ethyl 2-pyrrol-1-yl-benzoate serves as a versatile chemical handle for synthesizing a wide range of new derivatives. These modifications are often pursued to explore or enhance the compound's biological and medicinal properties.
Introduction of Hydrazide and Hydrazone Moieties
A key derivatization strategy involves the conversion of the ester group into a hydrazide, which can then be further reacted to form hydrazones. These moieties are known pharmacophores present in numerous compounds with a broad spectrum of bioactivities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.
The conversion of an ester to a hydrazide is typically achieved through hydrazinolysis. This reaction involves heating the parent ester with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. rsc.orgiscientific.org While the specific synthesis starting from Ethyl 2-pyrrol-1-yl-benzoate is not detailed, the general and widely applicable procedure is well-established for aromatic esters.
A study on the isomeric compound, ethyl 4-(1H-pyrrol-1-yl)benzoate, details this transformation explicitly. researchgate.netnih.govnih.gov The ester is refluxed with an excess of hydrazine hydrate in ethanol, leading to the formation of 4-(1H-pyrrol-1-yl)benzohydrazide. This nucleophilic acyl substitution reaction replaces the ethoxy group (-OCH₂CH₃) of the ester with a hydrazinyl group (-NHNH₂). The resulting hydrazide is a stable, crystalline solid that can be purified by recrystallization. researchgate.net This method is highly efficient for preparing hydrazides from their corresponding esters. rsc.org
General Reaction Scheme:
R-COOEt + N₂H₄·H₂O → R-CONHNH₂ + EtOH + H₂O
The synthesized hydrazide serves as a key intermediate for the preparation of hydrazones. Hydrazones are formed through the condensation reaction between the hydrazide and a carbonyl compound, such as an aldehyde or a ketone. ictp.it This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond (an imine linkage). ictp.it
In a study focused on developing potential antitubercular agents, researchers synthesized a series of novel hydrazones by reacting 4-(1H-pyrrol-1-yl)benzohydrazide with various substituted aromatic aldehydes and acetophenones. nih.govnih.gov The reactions are typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. ictp.it The resulting N'-substituted hydrazone derivatives often precipitate from the solution upon cooling and can be purified by recrystallization. nih.govnih.gov These reactions produced a library of 28 different hydrazone derivatives with good yields. nih.gov
Table 1: Examples of Synthesized Hydrazone Derivatives from 4-(1H-pyrrol-1-yl)benzohydrazide
| Carbonyl Reactant | Resulting Hydrazone Moiety | Reference |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene) | nih.govnih.gov |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene) | nih.govnih.gov |
| 2-Hydroxyacetophenone | N'-(1-(2-hydroxyphenyl)ethylidene) | nih.govnih.gov |
| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene) | nih.govnih.gov |
| Salicylaldehyde | N'-(2-hydroxybenzylidene) | nih.govnih.gov |
Cyclization Reactions to Form Heterocyclic Hybrids
The hydrazide and hydrazone derivatives of N-arylpyrroles are valuable precursors for synthesizing more complex heterocyclic systems. These cyclization reactions can lead to the formation of five-membered rings like oxadiazoles, triazoles, and pyrazoles, which are themselves important scaffolds in medicinal chemistry.
Synthesis of 1,3,4-Oxadiazoles: 4-Pyrrol-1-yl benzoic acid hydrazide can be cyclized to form 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol. This is achieved by reacting the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521). The resulting oxadiazole demonstrated significant antimycobacterial activity. nih.govresearchgate.net
Synthesis of 1,2,4-Triazoles: The same hydrazide intermediate can be used to synthesize triazole derivatives. The reaction of the hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, yields 4-amino-5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol. nih.gov
Synthesis of Pyrazoles: Keto-esters and their hydrazide derivatives are key starting materials for pyrazole (B372694) synthesis. For instance, reacting an α,γ-diketoester with hydrazine hydrate leads to the formation of a pyrazole ring through condensation. chem-soc.si Similarly, the condensation of a hydrazide with a 1,3-dicarbonyl compound like 2,4-pentanedione (acetylacetone) results in the formation of a substituted pyrazole ring. mdpi.com
These derivatization and cyclization strategies showcase the chemical versatility of the N-arylpyrrole ester scaffold, allowing for the creation of diverse molecular architectures with potential for enhanced biological activity. nih.govresearchgate.netchem-soc.si
Formation of 1,2,4-Triazoles, Oxadiazoles, and Thiadiazoles
The synthesis of these heterocyclic systems from ethyl 2-pyrrol-1-yl-benzoate typically proceeds through a key intermediate, 2-(1H-pyrrol-1-yl)benzohydrazide. This intermediate is readily prepared by the reaction of the parent ester with hydrazine hydrate, often in refluxing ethanol. mdpi.com Once formed, the benzohydrazide (B10538) can be cyclized into various heterocyclic rings.
1,2,4-Triazoles: The formation of 1,2,4-triazoles can be achieved by reacting the 2-(1H-pyrrol-1-yl)benzohydrazide with isothiocyanates. This reaction leads to the formation of thiosemicarbazide (B42300) intermediates, which can be cyclized to yield 1,2,4-triazole-3-thiones.
1,3,4-Oxadiazoles: There are several pathways to 1,3,4-oxadiazoles from the benzohydrazide intermediate. nih.gov A common method involves the reaction with an acyl chloride to form a diacylhydrazine, which is then subjected to dehydrative cyclization using reagents like phosphorus oxychloride or thionyl chloride. nih.gov Alternatively, reaction with carbon disulfide can yield an intermediate that cyclizes into a 1,3,4-oxadiazole-2-thione. mdpi.com
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from 2-(1H-pyrrol-1-yl)benzohydrazide can be accomplished by reacting it with a thiocarbonyl source, such as carbon disulfide, in the presence of a base. nih.gov This forms a dithiocarbazate salt, which upon heating in the presence of an acid, cyclizes to the corresponding 5-substituted-1,3,4-thiadiazole-2-thione. mdpi.com
Table 1: Synthesis of Heterocycles from 2-(1H-pyrrol-1-yl)benzohydrazide
| Target Heterocycle | Key Reagents | General Conditions | Reference(s) |
|---|
Synthesis of Azetidinones and Thiazolidinones
The synthesis of azetidinone and thiazolidinone rings appended to the ethyl 2-pyrrol-1-yl-benzoate framework requires the formation of an imine (Schiff base) intermediate. This is typically achieved by first converting the ester to an amide and then condensing it with an appropriate aldehyde.
Azetidinones: Azetidinones, also known as β-lactams, are commonly synthesized via the Staudinger cycloaddition. mdpi.com This involves the [2+2] cycloaddition reaction between a Schiff base and a ketene, which can be generated in situ from an acyl chloride. mdpi.com For this specific scaffold, the Schiff base derived from the parent compound would be reacted with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) in an inert solvent. mdpi.comchemijournal.com
Thiazolidinones: The synthesis of 4-thiazolidinones is generally achieved through the cyclocondensation of a Schiff base with a compound containing a thiol and a carboxylic acid group, most commonly thioglycolic acid. hilarispublisher.comjetir.org The reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a solvent such as dry benzene (B151609) or DMF, often with a catalytic amount of a dehydrating agent. hilarispublisher.comnih.gov
Table 2: Synthesis of Azetidinones and Thiazolidinones from a Schiff Base Intermediate
| Target Heterocycle | Key Reagents | General Conditions | Reference(s) |
|---|---|---|---|
| Azetidinone (β-Lactam) | Chloroacetyl Chloride, Triethylamine (Et₃N) | Staudinger [2+2] cycloaddition in an inert solvent (e.g., Dioxane) | mdpi.comchemijournal.com |
| Thiazolidinone | Thioglycolic Acid | Cyclocondensation with azeotropic removal of water (e.g., in Benzene or Toluene) | hilarispublisher.comjetir.org |
Electrophilic Aromatic Substitution on Pyrrole and Benzene Rings
The structure of ethyl 2-pyrrol-1-yl-benzoate contains two aromatic rings susceptible to electrophilic aromatic substitution (EAS): the electron-rich pyrrole ring and the substituted benzene ring. The inherent reactivity and the nature of the substituents on each ring dictate the regiochemical outcome of these reactions. masterorganicchemistry.combyjus.com The pyrrole ring is significantly more activated towards electrophiles than the benzene ring. byjus.com
Nitration and Bromination Reactions
Nitration: The nitration of aromatic compounds is a classic EAS reaction, typically performed with a mixture of nitric acid and sulfuric acid. cardiff.ac.uk However, due to the high reactivity and acid sensitivity of the pyrrole ring, milder conditions are often preferred. Nitration with acetyl nitrate (generated from nitric acid and acetic anhydride) can be used. nih.gov The reaction is expected to occur preferentially on the highly nucleophilic pyrrole ring.
Bromination: Direct bromination can be carried out using molecular bromine (Br₂) in a solvent like acetic acid or dichloromethane. N-Bromosuccinimide (NBS) is also a common and milder alternative for the bromination of activated aromatic rings like pyrrole.
Table 3: Electrophilic Substitution Reactions
| Reaction | Reagent(s) | Expected Site of Substitution | Reference(s) |
|---|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | Preferentially on the pyrrole ring | nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | Preferentially on the pyrrole ring | researchgate.net |
Regioselectivity Influences of the Ester Group
Regioselectivity in electrophilic aromatic substitution is governed by the electronic effects of the substituents on the aromatic rings.
On the Pyrrole Ring: The pyrrole ring is a π-excessive system and is highly activated towards electrophilic attack, with a strong preference for substitution at the C2 and C5 (α) positions. In ethyl 2-pyrrol-1-yl-benzoate, the C2 position is occupied by the nitrogen linkage. Therefore, electrophilic attack is most likely to occur at the C5 position.
On the Benzene Ring: The benzene ring is substituted with two groups positioned ortho to each other: the pyrrole group and the ethyl ester group.
The pyrrol-1-yl group is an activating, ortho-, para-director due to the lone pair on the nitrogen atom participating in resonance with the benzene ring.
The ethyl ester group (-COOEt) is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.
The combined influence of these groups makes substitution on the benzene ring challenging compared to the pyrrole ring. If forced, substitution would likely be directed to the position that is para to the activating pyrrole group and meta to the deactivating ester group (C5' position). However, the overwhelming reactivity of the pyrrole ring suggests that substitution will occur there almost exclusively under standard EAS conditions. nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize ethyl 2-pyrrol-1-yl-benzoate in these reactions, it must first be halogenated, for instance, via the bromination reaction described previously, to create an aryl halide coupling partner.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide. researchgate.netharvard.edu A brominated derivative of ethyl 2-pyrrol-1-yl-benzoate could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). nih.gov This allows for the introduction of a new aryl or vinyl substituent onto either the pyrrole or benzene ring, depending on the site of halogenation.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The brominated derivative of the title compound could react with a terminal alkyne to introduce an alkynyl functional group.
Table 4: Cross-Coupling Reactions of a Halogenated Ethyl 2-pyrrol-1-yl-benzoate Derivative
| Reaction | Coupling Partner | Catalyst System | Base | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Aqueous Na₂CO₃ or K₂CO₃ | researchgate.netnih.gov |
| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) complex | Amine (e.g., Et₃N, Piperidine) | - |
Functionalization at the Ester Group
The ethyl ester group is a versatile functional handle that can be transformed into several other important functional groups.
Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)benzoic acid, under basic conditions, for example, by refluxing with aqueous sodium hydroxide or potassium hydroxide.
Amidation and Hydrazinolysis: The ester can be converted directly into an amide by heating with ammonia or a primary/secondary amine. A particularly useful transformation is the reaction with hydrazine hydrate to form 2-(1H-pyrrol-1-yl)benzohydrazide, a key precursor for synthesizing various heterocycles as discussed in section 2.4.2.1.
Reduction: The ester can be reduced to the corresponding primary alcohol, (2-(1H-pyrrol-1-yl)phenyl)methanol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
Table 5: Reactions at the Ester Functional Group
| Transformation | Product Functional Group | Reagent(s) | Reference(s) |
|---|---|---|---|
| Saponification | Carboxylic Acid | NaOH(aq) or KOH(aq), Heat | - |
| Hydrazinolysis | Hydrazide | Hydrazine Hydrate (N₂H₄·H₂O), Heat | |
| Reduction | Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) |
Reduction to Alcohols
The ester functionality of ethyl 2-pyrrol-1-yl-benzoate can be readily reduced to a primary alcohol, yielding (2-(1H-pyrrol-1-yl)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful reducing agents capable of converting esters to alcohols.
Detailed research findings indicate that strong hydride reagents are necessary for this reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this purpose. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Unlike the reduction of ketones or aldehydes, the ester possesses a leaving group (the ethoxide, -OEt). The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide leaving group, which results in the transient formation of an aldehyde. This aldehyde is then immediately reduced by a second equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide to furnish the final alcohol product. smolecule.comnih.gov
While specific yields for the reduction of ethyl 2-pyrrol-1-yl-benzoate are not extensively documented in readily available literature, the reduction of esters to primary alcohols with LiAlH₄ is generally a high-yielding reaction.
Table 1: Representative Reagents for the Reduction of Ethyl 2-pyrrol-1-yl-benzoate
| Reagent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | (2-(1H-Pyrrol-1-yl)phenyl)methanol | Anhydrous THF or Et₂O, followed by aqueous workup |
Hydrolysis and Amidation
The ester group of ethyl 2-pyrrol-1-yl-benzoate is also susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and amidation, which allow for its conversion into other valuable synthetic intermediates.
Hydrolysis
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)benzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is frequently employed. This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid.
Amidation
Amidation of ethyl 2-pyrrol-1-yl-benzoate involves its reaction with an amine. A particularly well-documented amidation reaction for analogous N-arylpyrrole esters is hydrazinolysis, the reaction with hydrazine hydrate (N₂H₄·H₂O). This reaction converts the ester into the corresponding acid hydrazide, 2-(1H-pyrrol-1-yl)benzohydrazide. These hydrazides are stable and versatile intermediates, particularly useful in the synthesis of various heterocyclic compounds with potential biological activities. nih.govresearchgate.netresearchgate.net
Detailed studies on the closely related isomer, ethyl 4-pyrrol-1-yl benzoate, demonstrate a robust procedure for this transformation. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol. nih.govtubitak.gov.tr The reaction proceeds to completion, and upon cooling, the product often crystallizes from the reaction mixture, allowing for simple isolation.
Table 2: Research Findings on the Hydrazinolysis of an N-Arylpyrrole Ester
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Product | Reference |
| Ethyl 4-pyrrol-1-yl benzoate | Hydrazine Hydrate | Absolute Ethanol | 3 hours (reflux) | 74% | 4-pyrrol-1-yl benzoic acid hydrazide | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Ethyl 2-pyrrol-1-yl-benzoate, both ¹H and ¹³C NMR, along with advanced 2D techniques, are employed to assign every proton and carbon atom in the molecule, confirming the substitution pattern and conformational properties.
¹H NMR Data and Interpretation for Structural Elucidation
The ¹H NMR spectrum of Ethyl 2-pyrrol-1-yl-benzoate provides a detailed map of the proton environments. The spectrum is characterized by distinct regions corresponding to the ethyl ester protons, the aromatic protons of the benzoate (B1203000) ring, and the heterocyclic protons of the pyrrole (B145914) moiety.
The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl (CH₃) protons are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene (CH₂) protons will appear as a quartet from coupling to the methyl group.
The protons on the pyrrole ring typically show two distinct signals, appearing as triplets (or more complex multiplets). Due to the C₂ symmetry of the pyrrole ring itself, the protons at positions 2' and 5' are chemically equivalent, as are the protons at positions 3' and 4'. Their chemical shifts are influenced by the electronic nature of the attached phenyl group. scispace.com For the parent 1-phenylpyrrole, these signals appear around 7.08 ppm and 6.35 ppm. chemicalbook.com
The four protons on the disubstituted benzene (B151609) ring will present as complex multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are diagnostic of the 1,2- (or ortho-) substitution pattern.
Expected ¹H NMR Data: This table is based on established chemical shift principles and data from analogous compounds. chemicalbook.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Ethyl -CH₃ | ~1.2 - 1.4 | Triplet (t) | Coupled to the -CH₂- group. |
| Ethyl -CH₂- | ~4.2 - 4.4 | Quartet (q) | Coupled to the -CH₃ group. |
| Pyrrole H-3', H-4' | ~6.3 - 6.5 | Triplet (t) | Protons beta to the nitrogen atom. |
| Pyrrole H-2', H-5' | ~7.0 - 7.2 | Triplet (t) | Protons alpha to the nitrogen atom. |
| Benzoate H-3, H-4, H-5, H-6 | ~7.3 - 8.1 | Multiplet (m) | Complex pattern due to ortho-substitution. |
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum for Ethyl 2-pyrrol-1-yl-benzoate would show 11 distinct signals, as two pairs of carbons in the pyrrole ring are equivalent.
Key signals include the carbonyl carbon of the ester group, which is highly deshielded and appears far downfield. The carbons of the ethyl group appear in the aliphatic region. The aromatic region will contain signals for the four distinct carbons of the pyrrole ring and the six carbons of the benzoate ring. The attachment points of the substituents (the C-N bond and the C-C=O bond) are typically identifiable by their chemical shifts.
Expected ¹³C NMR Data: This table is based on established chemical shift principles and data from analogous compounds such as ethyl benzoate and N-aryl pyrroles. hmdb.caacgpubs.orgnp-mrd.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethyl -C H₃ | ~14 |
| Ethyl -C H₂- | ~61 |
| Pyrrole C-3', C-4' | ~110 |
| Pyrrole C-2', C-5' | ~122 |
| Benzoate C-1 to C-6 | ~128 - 140 |
| Ester C =O | ~166 |
Advanced NMR Techniques for Stereochemical Analysis
While standard 1D NMR can suggest a structure, 2D NMR experiments are often required for unambiguous assignment and stereochemical analysis. For a molecule like Ethyl 2-pyrrol-1-yl-benzoate, which has rotational freedom around the C-N bond, these techniques are particularly valuable.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would definitively link the ethyl quartet to the ethyl triplet. It would also show correlations between the adjacent protons on the benzoate ring, helping to assign the complex multiplets, and confirm the coupling between the α- and β-protons of the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is the most reliable way to assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, an HMBC correlation from the pyrrole H-2'/H-5' protons to the C-1 carbon of the benzoate ring would confirm the connectivity between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not just through bonds. This is the primary method for analyzing the conformation around the rotatable C-N bond. A NOESY correlation between the pyrrole's H-2'/H-5' protons and the benzoate's H-3 proton would indicate a twisted, non-planar arrangement between the two rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Ethyl 2-pyrrol-1-yl-benzoate (Molecular Formula: C₁₃H₁₃NO₂), the exact molecular weight is 215.0946 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 215. The fragmentation pattern would likely involve characteristic losses of the ester functional group and cleavage of the pyrrole ring.
Expected Mass Spectrometry Fragmentation: This table is based on common fragmentation pathways for esters and N-aryl compounds. dovepress.comnih.govbohrium.com
| m/z Value | Possible Fragment | Fragment Lost |
| 186 | [M - C₂H₅]⁺ | Ethyl radical |
| 170 | [M - OC₂H₅]⁺ | Ethoxy radical |
| 142 | [M - COOC₂H₅]⁺ | Ethyl carboxylate radical |
| 115 | [C₉H₇]⁺ | Phenylacetylene or Indene cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 66 | [C₅H₆N]⁺ | Pyrrole cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra are complementary and provide a molecular fingerprint.
The IR spectrum of Ethyl 2-pyrrol-1-yl-benzoate would be dominated by a very strong absorption from the ester carbonyl (C=O) stretch. Other key bands include C-H stretches for the aromatic and aliphatic portions, C-O stretches associated with the ester, and characteristic vibrations of the two aromatic rings.
Raman spectroscopy would also detect these groups, but with different relative intensities. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum.
Expected Vibrational Spectroscopy Data: This table is based on established group frequencies and data from analogous compounds. dovepress.com
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | From both benzoate and pyrrole rings. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium to Weak | From the ethyl group. |
| ~1720 | Ester C=O Stretch | Strong | The most prominent band in the IR spectrum. |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium | Multiple bands from both rings. |
| ~1300 - 1100 | Ester C-O Stretch | Strong | Two bands are expected for the C-O-C linkage. |
| ~1320 | Pyrrole Ring Stretch (C-N) | Medium | Characteristic of the pyrrole moiety. |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Ethyl 2-pyrrol-1-yl-benzoate contains two aromatic rings, the benzoate and the pyrrole, which form an extended conjugated system. This system is expected to absorb UV light, promoting electrons from π to π* orbitals.
The spectrum would likely show strong absorption bands in the UV region. The exact position of the maximum absorbance (λ_max) depends on the extent of conjugation and the solvent used. Studies on similar N-aryl pyrroles show that the interaction between the two rings leads to characteristic absorption bands. psu.edursc.org The ortho-ester group may cause some steric hindrance, potentially twisting the rings out of planarity and shifting the absorption to shorter wavelengths (a hypsochromic shift) compared to a more planar analogue.
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are indispensable for the separation and analysis of complex mixtures, playing a pivotal role in the study of ethyl 2-pyrrol-1-yl-benzoate and related pyrrole derivatives. These techniques are routinely used to monitor reaction progress, assess product purity, and isolate specific isomers.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile compounds like ethyl 2-pyrrol-1-yl-benzoate. synhet.com In the broader context of pyrrole derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. pensoft.netpensoft.net For instance, a simple and selective RP-HPLC method with UV detection has been developed and validated for determining the chemical stability of pyrrole-containing hydrazones. pensoft.net This method often utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and a phosphate (B84403) buffer, with detection typically carried out using a UV-VIS or a diode array detector (DAD). pensoft.net
The versatility of HPLC allows for both analytical and preparative applications. Analytical HPLC is used to determine the purity of a sample and to quantify the components of a mixture. researchgate.net Preparative HPLC, on the other hand, is used to isolate and purify larger quantities of a specific compound for further studies. For some pyrrole derivatives, HPLC methods have been developed to separate enantiomers, which is critical for pharmacological studies. researchgate.net The conditions for HPLC analysis, such as the mobile phase composition, flow rate, and column temperature, are optimized to achieve the best separation of the target compound from any impurities or byproducts. pensoft.netoatext.com
Table 1: Representative HPLC Conditions for Analysis of Pyrrole Derivatives
| Parameter | Condition | Source |
| Column | Purospher STAR C18 (4.6 x 12.5 cm, 5 µm) | pensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5):Methanol (42:36:22 v/v/v) | pensoft.net |
| Flow Rate | 0.8 mL/min | oatext.com |
| Detection | UV/Vis at 225 nm or 279 nm | pensoft.netoatext.com |
| Column Temperature | 30 °C | oatext.com |
This table presents a generalized set of conditions based on methods developed for similar pyrrole derivatives and may require optimization for ethyl 2-pyrrol-1-yl-benzoate.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of ethyl 2-pyrrol-1-yl-benzoate. wisc.edu By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, chemists can observe the consumption of starting materials and the formation of the desired product. organic-chemistry.orgnih.gov The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (an organic solvent or a mixture of solvents). wisc.edu
The purity and homogeneity of newly synthesized pyrrole compounds are often initially confirmed by TLC. uctm.edu Visualization of the separated spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using staining reagents such as vanillin (B372448) or potassium permanganate (B83412) solution. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under a given set of TLC conditions and can be used for preliminary identification. rsc.orgorgsyn.org
Table 2: Common Staining Reagents for TLC Visualization of Organic Compounds
| Staining Reagent | Preparation | Positive Reaction Indication | Source |
| Potassium Permanganate | Solution in water | Yellow spots on a purple background for compounds that can be oxidized. | rsc.org |
| Vanillin | Solution in ethanol (B145695) and sulfuric acid | Variously colored spots for different functional groups. | rsc.org |
| Iodine Vapor | Iodine crystals in a closed chamber | Brown spots on a white background for many organic compounds. | illinois.edu |
| 2,4-Dinitrophenylhydrazine | Solution in ethanol and concentrated HCl | Yellow to orange spots for aldehydes and ketones. | illinois.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the identification and quantification of volatile and semi-volatile organic compounds. tesisenred.net In the context of the synthesis of ethyl 2-pyrrol-1-yl-benzoate, GC-MS would be the method of choice for analyzing any volatile byproducts that may form during the reaction. nih.gov
The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a fingerprint of the molecule and can be used for its identification by comparing it to a library of known spectra, such as the NIST library. scispace.comsciencetechindonesia.com This technique is highly sensitive and can detect trace amounts of byproducts, providing valuable information for optimizing reaction conditions to improve the yield and purity of the desired product. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org If ethyl 2-pyrrol-1-yl-benzoate can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide a wealth of information about its molecular structure. This includes exact bond lengths, bond angles, and torsional angles, which define the conformation of the molecule in the solid state. mdpi.com
The technique involves irradiating a crystal with a beam of X-rays and measuring the diffraction pattern produced as the X-rays are scattered by the electron clouds of the atoms in the crystal. wikipedia.org The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. libretexts.org For N-arylpyrroles, X-ray crystallography has been used to confirm their structures and to study phenomena such as hindered rotation around the N-aryl bond. researchgate.net The structural data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of the compound and for computational modeling studies. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a fundamental understanding of a molecule's behavior based on its electronic structure.
Density Functional Theory (DFT) is a robust method for investigating the electronic and structural properties of molecules like ethyl 2-pyrrol-1-yl-benzoate. researchgate.netnih.gov Studies on related pyrrole (B145914) derivatives commonly use the B3LYP functional combined with basis sets like 6-311++G(d,p) to optimize molecular geometry and predict spectroscopic data. researchgate.net These calculations provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. nih.govnepjol.info
For instance, analysis of the HOMO-LUMO energy gap helps anticipate the molecule's chemical reactivity and kinetic stability. nepjol.info DFT calculations have also been successfully employed to simulate vibrational spectra (FT-IR) and NMR chemical shifts, showing good agreement with experimental data for similar compounds. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another DFT-based technique used to study hyperconjugative interactions and charge delocalization within the molecule. nih.gov
| Calculated Property | Significance | Common Method/Basis Set | References |
|---|---|---|---|
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. | B3LYP/6-311++G(d,p) | researchgate.net |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. | TD-DFT | nih.govnepjol.info |
| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential to identify sites for electrophilic and nucleophilic attack. | DFT/B3LYP | nih.gov |
| Vibrational Frequencies (IR) | Predicts the infrared spectrum for comparison with experimental data. | B3LYP/6-311G(d,p) | nih.gov |
| NMR Chemical Shifts | Calculates 1H and 13C NMR spectra to aid in structural elucidation. | GIAO/DFT | nih.gov |
Ab initio calculations are fundamental to the energetic characterization of molecules, providing data on their thermodynamic stability. High-level ab initio methods, such as the G3(MP2)//B3LYP composite method, have been used to determine the standard molar enthalpies of formation in the gaseous phase for related alkyl pyrrolecarboxylates. acs.org These computational approaches involve calculating the total electronic energy and applying corrections for zero-point vibrational energy (ZPVE) and thermal effects to derive the enthalpy of formation. nih.gov
For a series of alkyl pyrrolecarboxylates, including methyl and ethyl esters, the calculated enthalpies of formation showed excellent agreement with values derived from experimental combustion calorimetry, validating the accuracy of the computational models. acs.org This allows for the reliable prediction of energetic properties for derivatives that have not been studied experimentally. acs.org
| Compound | Computational Method | Calculated ΔfH°m(g) (kJ·mol-1) | Reference |
|---|---|---|---|
| Methyl 1-pyrrolecarboxylate | G3(MP2)//B3LYP | -165.7 ± 4.5 | acs.org |
| Methyl 2-pyrrolecarboxylate | G3(MP2)//B3LYP | -187.3 ± 4.2 | acs.org |
| Ethyl 2-pyrrolecarboxylate | G3(MP2)//B3LYP | -226.7 ± 4.7 | acs.org |
| Ethyl 1-pyrrolecarboxylate | G3(MP2)//B3LYP | -203.2 ± 5.3 | acs.org |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor.
Molecular docking studies on pyrrole-benzoate derivatives are frequently used to predict their binding affinity and interaction patterns within the active sites of biological targets. nih.govdovepress.com These simulations calculate a docking score, typically in kcal/mol, which estimates the binding free energy and helps to rank potential inhibitors. ajchem-a.comresearchgate.net The analysis reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. dovepress.com For example, studies on various pyrrole derivatives have identified crucial hydrogen bonding between the pyrrole moiety or other functional groups and specific amino acid residues in the target's active site. researchgate.net
Derivatives of pyrrolyl-benzoate have been extensively studied as potential inhibitors of enzymes crucial for bacterial survival, particularly in Mycobacterium tuberculosis. nih.govnih.gov Key targets include dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR-reductase or InhA). nih.govmdpi.com
Molecular docking studies have successfully modeled the interactions of these compounds within the active sites of DHFR (PDB ID: 1DF7) and InhA (PDB ID: 4TZK). nih.govresearchgate.net For InhA, a key enzyme in mycolic acid biosynthesis, docking results show that pyrrole derivatives fit into the binding pocket and form hydrogen bonds with key residues like TYR158 and the NAD+ cofactor. nih.govresearchgate.net In the case of DHFR, an enzyme involved in folate metabolism, interactions with residues such as ARG32 and ARG60 have been observed. nih.govresearchgate.net These studies aim to develop dual-target inhibitors that could be more effective against drug-resistant bacterial strains. nih.govsciprofiles.com
| Enzyme Target (PDB ID) | Key Interacting Residues | Type of Interaction | References |
|---|---|---|---|
| InhA (ENR-reductase) (4TZK) | TYR158, NAD+ | Hydrogen Bonding | nih.govresearchgate.net |
| MtDHFR (1DF7) | ARG32, ARG60 | Hydrogen Bonding | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgnih.gov QSAR models are developed by correlating molecular descriptors (physicochemical, steric, electronic properties) with observed activity. nih.gov
For pyrrole derivatives with antimycobacterial properties, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. researchgate.net These models are built using a training set of compounds and then validated using a test set. nih.gov The statistical significance of a QSAR model is often judged by parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.netresearchgate.net A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net For instance, a CoMFA study on antimycobacterial pyrroles yielded a model with a q² of 0.614 and an r² of 0.852, indicating good predictive ability. researchgate.net
| QSAR Method | Target Activity | Cross-Validated r² (q²) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| CoMFA | Antimycobacterial | 0.614 | 0.852 | researchgate.net |
| Topomer CoMFA | Antimycobacterial | 0.535 | 0.805 | researchgate.net |
Conformational Analysis and Dynamic Simulations
Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility of molecules and their interactions with biological targets over time. researchgate.net These simulations are used to understand the stability of ligand-receptor complexes and the binding modes of potential drugs. imist.ma
In a computational study on a pyrrole derivative of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, MD and Monte Carlo (MC) simulations were used to investigate its adsorption behavior on a mild steel surface for anticorrosion applications. researchgate.net The simulations, employing the COMPASS forcefield, revealed that the pyrrole derivative adsorbs onto the Fe(110) surface with an adsorption distance of approximately 1.4 Å. researchgate.net Radial distribution function analysis further clarified the interaction strength between the molecule and the surface. researchgate.net Such studies highlight how computational dynamics can elucidate the behavior of molecules at interfaces, which is relevant for both materials science and understanding drug-receptor interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling
Early assessment of the ADMET properties of drug candidates is crucial for reducing attrition rates in later stages of drug development. nih.gov In silico models are increasingly used to predict these properties.
For pyrrole-based compounds, ADMET studies are often conducted in conjunction with in vitro and in vivo assessments to identify potential liabilities early on. nih.gov This integrated approach helps in making informed decisions about which candidates should progress, thereby saving time and resources. nih.gov The pyrrole scaffold is considered a valuable template for generating diverse lead molecules due to its favorable pharmacological profile. nih.govplos.org
Pharmacokinetic modeling investigates how a drug is processed by the body. Studies on various biaryl pyrrole derivatives have demonstrated how structural modifications influence key pharmacokinetic parameters. For example, replacing a methyl group with an ethyl group on the pyrrole ring in one series resulted in a tenfold loss of activity. lookchem.com In another series of salt-inducible kinase (SIK) inhibitors, strategic modifications led to significant improvements in pharmacokinetic profiles. For instance, compound 27, a pyrazole-containing benzamide, showed a low total plasma clearance (0.758 L/h/kg) and good oral bioavailability (60%) in mice following intravenous and oral administration, respectively. nih.gov This was a marked improvement over a related compound (20) which had a moderate clearance (2.33 L/h/kg) and low oral bioavailability (12%). nih.gov
| Compound | Administration | Dose (mg/kg) | Total Plasma Clearance (L/h/kg) | Oral Bioavailability (%) |
|---|---|---|---|---|
| 20 | IV | 1 | 2.33 | 12 |
| 20 | Oral | 15 | - | |
| 27 | IV | 1 | 0.758 | 60 |
| 27 | Oral | 5 | - |
These examples underscore the power of computational modeling in predicting and optimizing the pharmacokinetic properties of drug candidates based on the pyrrole scaffold.
Biological and Pharmacological Research Applications
Antimicrobial Activities
There is no available research data detailing the antimicrobial efficacy of ETHYL 2-PYRROL-1-YL-BENZATE against various bacterial strains.
Antibacterial Efficacy
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
No studies were found that evaluated the activity of this compound against Staphylococcus aureus or other Gram-positive bacteria.
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)
No research findings were located regarding the efficacy of this compound against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, or other Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Determinations
As no studies on the antibacterial activity of this compound were found, there are no corresponding Minimum Inhibitory Concentration (MIC) values reported in the literature.
Antifungal Efficacy (e.g., Candida albicans)
No published research was identified that investigated the antifungal properties of this compound against Candida albicans or any other fungal species.
Antitubercular Activity against Mycobacterium tuberculosis (H37Rv strain)
There is no available data from scientific studies concerning the antitubercular activity of this compound against the Mycobacterium tuberculosis H37Rv strain.
Dual DHFR and ENR-Reductase Inhibition
A significant area of research has been the design of compounds based on the pyrrole (B145914) benzoate (B1203000) scaffold as dual-target inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ENR) reductase. nih.gov Both DHFR and ENR-reductase are crucial enzymes in the metabolic pathways of organisms like M. tuberculosis, the bacterium responsible for tuberculosis. nih.gov Targeting both enzymes simultaneously is a strategic approach to develop more potent therapeutic agents and potentially overcome drug resistance. nih.govplos.org
Laboratories have synthesized series of new compounds, such as 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives, which stem from the core pyrrole benzoate structure. nih.govplos.orgresearchgate.net These derivatives have been assessed as inhibitors of both enoyl ACP reductase (also known as InhA) and DHFR. sciprofiles.comnih.gov Molecular docking studies have been employed to understand how these compounds bind to the active sites of the enzymes. nih.gov The findings confirm that many of these synthesized molecules exhibit inhibitory activity against both DHFR and ENR, validating the potential of the pyrrole scaffold for developing dual-target inhibitors. sciprofiles.comnih.gov
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of Ethyl 2-pyrrol-1-yl-benzoate, SAR studies have been crucial in optimizing their inhibitory potential. By synthesizing a variety of derivatives—in one study, 28 different molecules—and testing their activity, researchers can identify key structural features required for efficacy. nih.govplos.orgresearchgate.net
For instance, these studies explore how different substituents on the core structure affect interactions with target enzymes. plos.org The presence and position of functional groups can significantly alter binding affinity and inhibitory power. Molecular modeling has shown that specific hydrogen-bonding interactions with amino acid residues like TYR158 in ENR and ARG32 and ARG60 in DHFR are critical for inhibition. plos.orgresearchgate.net SAR analyses also reveal that while some modifications enhance activity, others can diminish or abolish it; for example, in a related series, substituting an ethyl ester group showed good potency, whereas bulkier ester groups resulted in inactivity. acs.org These studies provide a rational basis for the future design of more potent dual inhibitors based on the pyrrole benzoate scaffold. nih.gov
Cytotoxic and Anticancer Potentials
The pyrrole benzoate scaffold and its derivatives have been investigated for their potential as anticancer agents. This research involves evaluating their toxicity towards various cancer cell lines and determining the concentrations at which they are effective.
Evaluation against Various Cancer Cell Lines (e.g., HeLa, MCF7, A549)
Derivatives of Ethyl 2-pyrrol-1-yl-benzoate have been tested for their cytotoxic effects against a range of human cancer cell lines. The most potent compounds from the dual DHFR/ENR inhibitor series were specifically evaluated against the human lung cancer cell line A549. plos.orgresearchgate.net In other studies, related benzohydrazide (B10538) derivatives containing the 4-(1H-pyrrol-1-yl) benzoyl core were tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cells. mdpi.com The research demonstrates that compounds from this chemical class exhibit cytotoxic activity against various types of cancer cells, with particular efficacy noted against lung cancer lines in some cases. researchgate.netmdpi.com
IC50 Value Determinations
The potency of a cytotoxic compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit the growth of 50% of the cancer cells. For derivatives of Ethyl 2-pyrrol-1-yl-benzoate, IC50 values have been determined across several studies and cell lines.
For example, two derivatives, designated C8 and C18, showed significant inhibitory activity against A549 lung cancer cells with IC50 values of 9.54 µM and 10.38 µM, respectively. mdpi.com Other related pyrrole derivatives have also demonstrated potent cytotoxicity, with one compound showing an IC50 value of 1.66 µM against the MCF-7 breast cancer cell line and another showing an IC50 of 4.55 µM against A549 cells. nih.gov The dual-inhibitor compounds tested on A549 cells had IC50 values in the range of 255 to 319 µg/mL. plos.orgresearchgate.net
Table 1: IC50 Values of Selected Pyrrole Benzoate Derivatives against Cancer Cell Lines
| Compound Series | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Pyrrolyl Benzohydrazide (C8) | A549 (Lung) | 9.54 µM | mdpi.com |
| Pyrrolyl Benzohydrazide (C18) | A549 (Lung) | 10.38 µM | mdpi.com |
| Pyrrolyl Benzohydrazide (C8) | MCF-7 (Breast) | >50 µM | mdpi.com |
| Pyrrolyl Benzohydrazide (C8) | HepG2 (Liver) | >50 µM | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | 4.55 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | 1.66 µM | nih.gov |
Mechanisms of Cytotoxicity
Understanding the mechanism by which these compounds kill cancer cells is a critical aspect of the research. Studies on potent derivatives of the pyrrole benzoate scaffold suggest that their cytotoxic activity is mediated through the induction of apoptosis, or programmed cell death. mdpi.comnih.gov
For one potent derivative, investigations revealed that it caused cell cycle arrest in the G2/M phase in A549 lung cancer cells. mdpi.com Furthermore, analysis showed a significant increase in the percentage of apoptotic cells (from 6.27% in control cells to 60.52% in treated cells). mdpi.com Other research on a related compound found that it induced apoptosis through the intrinsic (or mitochondrial) pathway. nih.gov This was demonstrated by the reduced expression of the anti-apoptotic protein Bcl-2 and the enhanced expression of the pro-apoptotic protein Bax, along with an increase in the activity of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov The anticancer activity of some related compounds is also attributed to the inhibition of DHFR, an enzyme crucial for DNA synthesis.
Enzyme Interactions and Biochemical Assays
The biological activity of Ethyl 2-pyrrol-1-yl-benzoate derivatives is rooted in their specific interactions with enzymes. Biochemical assays and computational modeling are used to characterize these interactions. As noted, a primary focus has been on the dual inhibition of DHFR and ENR. nih.gov
Molecular docking studies have provided detailed insights into how these compounds fit into the binding pockets of their target enzymes. plos.org For ENR (InhA), analyses showed that the molecules form hydrogen bonds with the amino acid residue TYR158 and the NAD+ cofactor. plos.orgresearchgate.net In the case of DHFR, key interactions were observed with residues such as ARG32 and ARG60. researchgate.net These specific molecular interactions are responsible for the inhibition of the enzymes' catalytic activity.
A variety of biochemical assays are used to confirm the findings from docking studies and to quantify the inhibitory activity. The Microplate Alamar Blue Assay (MABA) is a common method used to determine the antitubercular activity of the compounds. researchgate.net Specific enzyme inhibition assays are then used to measure the direct effect on DHFR and ENR, yielding IC50 values that quantify the concentration needed to inhibit 50% of the enzyme's activity. plos.orgresearchgate.net For instance, the most potent dual inhibitors were found to have good to moderate inhibition of InhA (9 to 51% inhibition at a 50μM concentration) and good inhibition of MtDHFR (IC50 values from 23 to 153 µM). plos.orgresearchgate.net In other studies, derivatives were screened against different cancer-related enzymes, such as Polo-like kinase 1 (PLK1), to explore their anticancer mechanisms. mdpi.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate |
| ethyl-4-pyrrol-1-yl-benzoate |
| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide |
| N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide |
| Cisplatin |
| Bax |
| Bcl-2 |
| Caspase-3 |
| Caspase-9 |
Hydrolysis of the Ester Group to Release Active Moieties
The ethyl ester group in Ethyl 2-pyrrol-1-yl-benzoate is a key functional group that can act as a prodrug moiety. In a biological system, ester groups can undergo hydrolysis, a chemical breakdown reaction with water, which is often catalyzed by enzymes such as esterases. This reaction converts the ethyl ester into its corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)benzoic acid, and ethanol (B145695). nih.gov
This biotransformation is a common strategy in drug design to improve the pharmacokinetic properties of a parent drug. nih.gov The ester can enhance properties like membrane permeability or solubility, and once inside the body, its hydrolysis releases the more polar carboxylic acid, which may be the intended active molecule. The benzoate part of the molecule provides a site for this potential hydrolysis, which can expand the compound's chemical and therapeutic versatility. ontosight.ai
The general mechanism for the acid-catalyzed hydrolysis of an ethyl ester is as follows:
Protonation of the carbonyl oxygen of the ester group.
Nucleophilic attack by a water molecule on the carbonyl carbon.
Proton transfer from the attacking water molecule to the ethoxy group.
Elimination of ethanol, a neutral leaving group.
Deprotonation of the carbonyl oxygen to regenerate the catalyst and form the final carboxylic acid product.
π-π Stacking Interactions and Hydrogen Bonding with Biological Targets
The molecular structure of Ethyl 2-pyrrol-1-yl-benzoate contains two aromatic rings: the benzene (B151609) ring of the benzoate group and the pyrrole ring. These planar aromatic systems are capable of engaging in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for the binding of molecules to biological targets like enzymes and receptors.
Hydrogen bonding is another critical interaction. While the pyrrole nitrogen is a poor hydrogen bond acceptor, the carbonyl oxygen of the ester group in Ethyl 2-pyrrol-1-yl-benzoate can act as a hydrogen bond acceptor. In related benzohydrazide compounds, the hydrazide group provides significant hydrogen-bonding capacity, which, combined with the π-π stacking of the pyrrole ring, enhances target binding. Studies have shown that the presence of hydrogen bonding can strengthen π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org These combined interactions are fundamental to the molecule's potential mechanism of action at a molecular level.
Antifibrotic Activity
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix components, particularly collagen. Research into compounds that can mitigate this process is ongoing. While direct studies on Ethyl 2-pyrrol-1-yl-benzoate are limited, related compounds have been investigated for their antifibrotic potential.
Reduction of Collagen Synthesis in Fibrosis Models (in vitro and in vivo)
Studies on compounds with structural similarities to Ethyl 2-pyrrol-1-yl-benzoate have shown promising antifibrotic properties. For instance, research on related benzophenone (B1666685) derivatives containing a pyrrolidine (B122466) moiety found that these compounds effectively reduced collagen synthesis in both in vitro and in vivo models of fibrosis. This suggests that the pyrrole-benzoate scaffold could be a promising starting point for developing new antifibrotic therapies.
Other research has focused on different ethyl esters as potential antifibrotic agents. Ethyl pyruvate, for example, has been shown to significantly lower the mRNA and protein levels of collagen I and collagen III in keloid fibroblasts by attenuating the TGF-β1 signaling pathway. nih.govmdpi.com Another compound, ethyl-3,4-dihydroxybenzoate, was found to selectively reduce the production of type I and type III procollagen (B1174764) in fibroblast cultures by inhibiting the activity of prolyl 4-hydroxylase, a key enzyme in collagen biosynthesis. nih.gov These studies highlight a potential mechanism by which ethyl benzoate derivatives may exert antifibrotic effects.
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Similar Pyrrolidine-Benzophenone Derivatives | Fibrosis Models (in vitro & in vivo) | Effectively reduced collagen synthesis. | |
| Ethyl Pyruvate | Keloid Fibroblasts (in vitro & ex vivo) | Decreased collagen I & III levels; attenuated TGF-β1 pathway. | nih.govmdpi.com |
| Ethyl-3,4-dihydroxybenzoate | Human Skin & Keloid Fibroblasts (in vitro) | Reduced type I & III procollagen production by inhibiting prolyl 4-hydroxylase. | nih.gov |
Antioxidant Properties
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The search for effective antioxidants has led to the investigation of various synthetic compounds, including those with pyrrole and benzoate structures. Derivatives of pyrrole have been noted for their potential antioxidant activity. grafiati.com For instance, certain pyrrole-based hydrazide-hydrazones have demonstrated significant free-radical scavenging capabilities in DPPH and ABTS assays. grafiati.com In one study, a pyrrole-based structure showed greater antioxidant properties than the standard Trolox in an ABTS assay at a concentration of 31 µM. grafiati.com
The antioxidant potential of these molecules is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The specific arrangement of functional groups on the pyrrole and benzoate rings can influence this activity.
| Compound Class/Derivative | Assay | Finding (IC50 / % Inhibition) | Reference |
|---|---|---|---|
| Pyrrole Hydrazone Derivative (2c) | DPPH | IC50 of 6.55 µg/mL | researchgate.net |
| Pyrrole Hydrazone Derivative (3c) | ABTS | IC50 of 18.37 µg/mL | researchgate.net |
| Pyrrole-based Hydrazide-Hydrazone (5b) | ABTS | 35.77% inhibition at 31 µM | grafiati.com |
Insect Hormonal Regulation
The endocrine system of insects, which relies on hormones like juvenile hormone (JH) to regulate development, metamorphosis, and reproduction, presents a target for selective pest control agents. who.int Compounds that interfere with JH action, known as anti-JH agents or juvenile hormone antagonists, can disrupt the insect life cycle by inducing premature metamorphosis. nih.gov
Research has shown that certain ethyl benzoate derivatives possess anti-JH activity. For example, ethyl 4-(2-benzylhexyloxy)benzoate was found to have strong anti-JH activity in the silkworm, Bombyx mori, by inhibiting the biosynthesis of JH in the corpora allata, the glands responsible for its production. nih.gov This inhibition occurred through the suppression of gene transcription for several JH biosynthetic enzymes. nih.gov Other ethyl 4-(2-aryloxyhexyloxy)benzoates have also been shown to induce precocious metamorphosis, a clear sign of JH deficiency. nih.gov
Notably, ethyl-4-pyrrol-1-yl-benzoate, a positional isomer of the title compound, has been used as a starting material in the synthesis of novel pyrrole derivatives that were subsequently evaluated for antitubercular and antibacterial activities, indicating the utility of this scaffold in creating biologically active molecules. researchgate.netresearchgate.net While direct evidence for Ethyl 2-pyrrol-1-yl-benzoate is not available, the documented activity of related ethyl benzoate structures suggests this class of compounds is of interest for research into insect hormonal regulation. nih.govnih.gov
Immunomodulatory Effects
The pyrrole heterocyclic ring is a versatile scaffold found in many compounds with a wide range of pharmacological properties, including anti-inflammatory and immunomodulatory activities. nih.gov Compounds that can modulate the immune system are valuable for treating autoimmune diseases and inflammation. Pyrrole derivatives have been investigated for their potential to act as anti-inflammatory agents, which is closely linked to immunomodulation. smolecule.com
While specific immunomodulatory studies on Ethyl 2-pyrrol-1-yl-benzoate are not prominent in the literature, the general class of pyrrole-containing compounds is recognized for its therapeutic potential. researchgate.netnih.gov For example, pyrrole-based molecules have been designed as inhibitors of enzymes that play a role in inflammatory pathways. The structural features of Ethyl 2-pyrrol-1-yl-benzoate, combining both a pyrrole and a benzoate moiety, make it a candidate for investigation into such effects.
Material Science Applications of Pyrrole Containing Compounds
Conducting Polymers (Polypyrroles)
The most prominent material science application stemming from the pyrrole (B145914) structure is the conducting polymer, polypyrrole (PPy). wikipedia.org PPy is an intrinsically conducting polymer formed through the oxidative polymerization of the pyrrole monomer. wikipedia.org Its discovery and development were part of the groundbreaking work on conductive polymers that earned the Nobel Prize in Chemistry in 2000. wikipedia.org
Polypyrrole is valued for a unique combination of properties: good electrical conductivity, excellent environmental stability, and inherent biocompatibility. mdpi.commdpi.com Unlike many other conductive polymers, PPy is relatively easy to synthesize via either chemical or electrochemical methods. nih.gov Films of PPy are typically yellow in their undoped state but become blue or black upon doping, which also renders them conductive and brittle. wikipedia.org
The versatility of PPy has led to its investigation and use in a wide range of applications:
Electronics and Energy Storage: PPy is used in rechargeable batteries, capacitors, and as an antistatic coating. nih.govbohrium.com
Sensors: The reversible changes in conductivity and color of PPy in response to various analytes make it a suitable material for chemical and biochemical sensors. mdpi.combohrium.com
Biomedical Devices: Its biocompatibility makes PPy a candidate for "artificial muscles," drug delivery systems, and as a material for tissue/cell support substrates. wikipedia.orgnih.gov
Environmental Applications: PPy-coated sponges have been developed to absorb oil from water, and it can be used in filters for removing pollutants like mercury. wikipedia.org
Table 1: Key Properties and Applications of Polypyrrole (PPy)
| Property | Description | Example Applications |
|---|---|---|
| Electrical Conductivity | Can be tuned through doping; typically in the range of 10-100 S/cm. | Antistatic coatings, Electrodes, Sensors, Flexible electronics. bohrium.comresearchgate.net |
| Biocompatibility | Well-tolerated by biological systems. | Tissue engineering, Drug delivery, Biosensors, Artificial muscles. wikipedia.orgmdpi.comnih.gov |
| Environmental Stability | Stable in air up to 150 °C. wikipedia.org | Corrosion protection, Long-lasting electronic components. mdpi.commdpi.com |
| Ease of Synthesis | Can be prepared by simple chemical or electrochemical oxidation of pyrrole. nih.gov | Large-scale production for various coatings and devices. |
| Reversible Redox Properties | Can be repeatedly doped and de-doped, changing its physical properties. | Electrochromic devices, Actuators, Rechargeable batteries. mdpi.comnih.gov |
Development of New Materials with Tailored Functionalities
The pyrrole chemical framework allows for extensive modification, enabling the development of new materials with precisely tailored functionalities. nih.gov By attaching different chemical groups to the pyrrole ring, particularly at the N-position or side positions, researchers can fine-tune properties such as solubility, conductivity, and biological interaction. mdpi.com
This "functionalization" approach is a cornerstone of modern material design. For instance, introducing specific side chains can improve the processability of otherwise insoluble polymers like PPy. mdpi.com More advanced applications involve creating composite materials where PPy is combined with other substances to achieve synergistic effects. PPy-based composites are being explored for high-end industrial uses in fuel cells, catalysts, and energy devices. bohrium.com
A significant area of research is in biomedical applications, where tailoring material properties is critical. nih.gov Scientists are creating novel solutions for tissue engineering by designing materials with specific features:
Controlled Cell Assembly: Creating micro- and nanopatterned surfaces to guide cell growth. nih.gov
Drug Release: Developing degradable polymers that release therapeutic agents over time. nih.gov
Integrated Biosensing: Fabricating electroactive polymers that can detect biological signals. nih.gov
Optical Applications (e.g., Dyes for Solar Cells, Fluorescent Probes)
Pyrrole-containing compounds are pivotal in the field of optical materials and optoelectronics due to their unique electronic and photophysical properties. researchgate.net The delocalized π-electron system of the pyrrole ring is an excellent chromophore, meaning it can absorb and emit light, a property that is highly tunable through chemical modification.
Fluorescent Probes: The strong fluorescence of many pyrrole derivatives makes them ideal for use as fluorescent probes in biological imaging and sensing. mdpi.com Diketopyrrolopyrrole (DPP) dyes, for example, exhibit high fluorescence quantum yields and excellent stability, making them suitable for detecting biological components and imaging cells. mdpi.com By modifying the DPP structure, scientists can shift its absorption and emission wavelengths, creating probes that operate in the near-infrared (NIR) range, which is advantageous for deep-tissue imaging. mdpi.com
Table 2: Examples of Pyrrole-Based Dyes in Optical Applications
| Dye Class | Core Structure | Key Optical Property | Application |
|---|---|---|---|
| Dipolar Pyrrole Dyes | Arylamine donor, pyrrole spacer, cyanoacrylic acid acceptor | Good charge-transfer transition | Dye-Sensitized Solar Cells (DSSCs). researchgate.netacs.org |
| "H" Type Pyrrole Dyes | Two N-arylpyrrole dyes linked by an aromatic ring | Suppresses aggregation on TiO₂ surface | Dye-Sensitized Solar Cells (DSSCs). rsc.org |
| Diketopyrrolopyrrole (DPP) | Fused pyrrole-lactone system | High fluorescence quantum yield, photostability | Fluorescent probes, Bio-imaging, OLEDs. mdpi.com |
| Porphyrins | Tetrapyrrole macrocycle | Strong absorption in the visible spectrum | Dye-Sensitized Solar Cells (DSSCs), Photodynamic therapy. rsc.org |
Role of Pyrrole Subunit as a Building Block
Beyond its direct use in polymers and dyes, the pyrrole ring is a fundamental synthetic building block in material science. wiley.com Its planar, aromatic structure and reactive sites allow it to be incorporated into a vast range of larger, more complex molecular architectures. nih.gov This versatility has been recognized for decades, drawing inspiration from nature, where the pyrrole unit forms the core of essential molecules like heme and chlorophyll. wiley.com
In materials chemistry, the pyrrole unit is used to construct:
Supramolecular Systems: By combining planar, pyrrole-containing molecules with other complementary ions or molecules, scientists can create self-assembling materials like fibers, supramolecular gels, and liquid crystals. wiley.com For example, calix rsc.orgpyrroles, which contain four pyrrole units in a cyclic structure, are excellent receptors for anions and can be used to build stimuli-responsive supramolecular polymers. acs.orgnih.gov
Macrocycles and Receptors: The pyrrole ring can be integrated into larger cyclic structures, such as TTF-calix rsc.orgpyrrole, which act as highly specific molecular receptors. researchgate.net
Functionalized Materials: A wide variety of pyrrole derivatives serve as intermediates for creating new functional materials for fields ranging from medicinal chemistry to materials science. researchgate.netnih.govmdpi.com
The ability to build complex structures from simple pyrrole foundations allows for a high degree of control over the final material's properties, making the pyrrole subunit an indispensable tool for the modern material scientist. wiley.comnih.gov
Future Research Directions and Therapeutic Potential
Design of Novel Drug Candidates for Resistant Pathogens
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective therapeutic agents. nih.gov Pyrrole (B145914) derivatives have demonstrated significant potential as antibacterial, antifungal, and antiviral agents. researchgate.netmdpi.com The structural versatility of the pyrrole core allows for modifications to optimize activity against drug-resistant strains. mdpi.com
Research has shown that certain N-arylpyrrole derivatives exhibit potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their ability to evade the effects of antibiotics. nih.govacs.org For instance, some diphenyl pyrrole compounds have shown activity comparable or superior to existing antibiotics like levofloxacin. nih.gov Furthermore, the pyrrole scaffold is a key component of BM212, a compound that has undergone clinical trials for its activity against multidrug-resistant tuberculosis. nih.gov
Future research will focus on synthesizing and evaluating novel derivatives of ethyl 2-pyrrol-1-yl-benzoate to identify compounds with broad-spectrum activity against these challenging pathogens. This includes exploring different substitution patterns on both the pyrrole and benzoate (B1203000) rings to enhance potency and overcome resistance mechanisms.
Exploration of Structure-Activity Relationships for Optimized Efficacy and Selectivity
A deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of potent and selective drug candidates. For pyrrole-based compounds, SAR studies involve systematically modifying the chemical structure to observe the impact on biological activity. acs.orgrutgers.edu Key areas of modification include the substituents on the pyrrole ring and the aryl group. acs.orgmalariaworld.org
For example, in the context of antimalarial drug discovery, SAR studies on a series of pyrrole-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) have been conducted. acs.orgmalariaworld.orgacs.org These studies have explored the effects of various substituents on the pyrrole ring, revealing that while hydrophilic groups like carboxamide and ethyl ester can diminish activity, smaller groups such as nitrile can enhance it. acs.org Computational modeling and X-ray crystallography of inhibitor-enzyme complexes provide valuable insights to guide these optimization efforts. acs.orgrutgers.edumalariaworld.org
Future SAR studies on ethyl 2-pyrrol-1-yl-benzoate derivatives will aim to:
Define the key pharmacophoric features required for potent and selective inhibition of specific biological targets.
Investigate the impact of stereochemistry on biological activity.
Optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Development of Multi-Targeted Therapies
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. mdpi.comnih.gov The multi-target-directed ligand (MTDL) approach, which involves designing a single molecule to interact with multiple targets, has emerged as a promising strategy for treating such diseases. mdpi.comnih.govpensoft.net The pyrrole scaffold is well-suited for the development of MTDLs due to its ability to be incorporated into diverse molecular architectures. researchgate.netmdpi.com
For instance, novel pyrrole-based compounds have been synthesized and evaluated as multi-target agents for Alzheimer's disease, simultaneously inhibiting enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.comnih.govpensoft.net Similarly, dual inhibitors targeting both dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR) have been developed as potential antitubercular agents. nih.gov This approach can lead to improved efficacy, reduced side effects, and a lower likelihood of drug resistance. nih.gov
Future research in this area will focus on designing derivatives of ethyl 2-pyrrol-1-yl-benzoate that can modulate multiple targets relevant to specific diseases, such as cancer or inflammatory disorders. ontosight.ai
Translational Research and Pre-Clinical Development
Translational research is the bridge between basic scientific discoveries and their application in clinical practice. For promising compounds like ethyl 2-pyrrol-1-yl-benzoate derivatives, this involves a series of pre-clinical studies to assess their potential as drug candidates. These studies include:
In vivo efficacy studies: Evaluating the therapeutic effect of the compound in animal models of disease.
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in living organisms. nih.gov
Toxicology studies: Assessing the safety profile of the compound and identifying any potential adverse effects.
For example, a study on thieno[3,2-b]pyrrole derivatives as potential antiviral agents for Chikungunya virus involved optimizing the metabolic stability of the lead compound to improve its in vivo pharmacokinetic properties. nih.gov Similarly, pre-clinical evaluation of pyrrole-coupled carbothioamide derivatives for treating MRSA infections included assessing their biocompatibility and toxicity in cell lines. biointerfaceresearch.com
The data gathered from these pre-clinical studies are crucial for determining whether a compound can proceed to clinical trials in humans.
Advancements in Synthetic Efficiency and Sustainability
The ability to efficiently and sustainably synthesize ethyl 2-pyrrol-1-yl-benzoate and its derivatives is critical for their widespread use in research and potential commercialization. Modern synthetic methods aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents. mdpi.comrsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyrrole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.compensoft.net Other innovative approaches include one-pot, multi-component reactions and the use of novel catalysts to facilitate the construction of the pyrrole ring. rsc.orgtandfonline.comresearchgate.net For instance, a one-pot hetero-Diels-Alder/ring contraction cascade has been developed for the efficient synthesis of N-aryl pyrroles. rsc.org
Future research in this area will continue to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to access a diverse range of ethyl 2-pyrrol-1-yl-benzoate analogues for biological evaluation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for ETHYL 2-PYRROL-1-YL-BENZATE, and how is purity validated?
- Methodology : A typical synthesis involves refluxing a mixture of pyrrole derivatives and ethyl benzoyl chloride in anhydrous conditions. For purity validation, Thin-Layer Chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) can monitor reaction progress, followed by recrystallization in ethanol. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy further confirms purity .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Store in airtight containers away from ignition sources. While specific data for this compound is limited, analogous esters (e.g., phenyl ethyl butyrate) show skin/eye irritancy and flammability risks, necessitating similar precautions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between experimental and computational models?
- Methodology : Compare experimental NMR spectra with Density Functional Theory (DFT)-predicted chemical shifts. Adjust solvent effects and conformational analysis in simulations. Cross-validate with alternative techniques like IR spectroscopy or X-ray crystallography to resolve discrepancies .
Q. What strategies optimize reaction yields in this compound synthesis?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acylation efficiency.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with milder alternatives (e.g., dichloromethane) to reduce side reactions.
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition risks .
Q. How to design mechanistic studies for this compound’s reactivity in cross-coupling reactions?
- Methodology : Use kinetic isotope effects (KIEs) to identify rate-determining steps. Monitor intermediates via in-situ FTIR or mass spectrometry. Employ trapping agents (e.g., TEMPO) to detect radical pathways. Compare reactivity with substituted analogs to elucidate electronic effects .
Q. What computational approaches predict the compound’s electronic properties for drug-discovery applications?
- Methodology :
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental bioactivity assays .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
- Impurity Profiling : Use LC-MS to detect trace byproducts that may interfere with bioactivity.
- Meta-Analysis : Compare datasets across publications to identify outliers or methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
